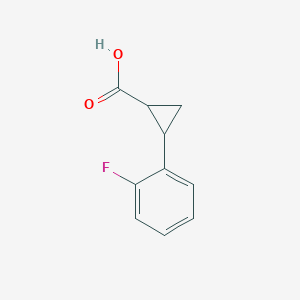

2-(2-Fluorophenyl)cyclopropanecarboxylic acid

Descripción

2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative characterized by a cyclopropane ring fused to a carboxylic acid group and a 2-fluorophenyl substituent. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol (CAS: 306298-00-0) . This compound is primarily utilized in pharmaceutical research as a precursor or impurity in drug synthesis .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGEXZLWOGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619027 | |

| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455267-56-8 | |

| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Carbene Addition to Alkenes (Cyclopropanation)

This classical approach involves generating a carbene or carbene equivalent that adds across a carbon-carbon double bond to form the cyclopropane ring.

- Starting Materials: 1,1-dichloro-1-fluoroethane or 1-fluoro-1-benzenesulfonyl ethylene as carbene precursors.

- Catalysts: Copper or ruthenium catalysts are used to promote cyclopropanation with diazo compounds such as ethyl diazoacetate.

- Process: The carbene intermediate reacts with an alkene (e.g., styrene derivatives) to form a cyclopropane intermediate, which is then converted to the carboxylic acid.

- High stereoselectivity can be achieved, especially with ruthenium catalysts, improving trans/cis ratios (up to 86/14).

- The process can be tuned for better yields and selectivity.

- Some carbene precursors are gases (e.g., 1,1-fluorochloroethylene), requiring closed systems and posing safety risks.

- Excess reagents and careful control of reaction conditions are necessary to avoid side reactions.

Multi-Step Synthesis via Phenyl Sulfide Intermediates

A novel and efficient method involves:

- Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to form a phenyl sulfide intermediate.

- Oxidation of the phenyl sulfide using Oxone (potassium peroxymonosulfate) as a safer alternative to mCPBA.

- Base-induced elimination to generate 1-fluoro-1-benzenesulfonylethylene.

- Cyclopropanation of this intermediate with ethyl diazoacetate catalyzed by a ruthenium catalyst.

- Final elimination and acidification to yield 2-fluorocyclopropanecarboxylic acid.

- Uses bulk, inexpensive starting materials.

- Oxone replaces more hazardous oxidants, improving safety and scalability.

- The process is short and cost-effective.

- The method allows for safer scale-up and higher yields.

Oxidation of Cyclopropanecarboxaldehyde

An alternative approach involves:

- Oxidizing cyclopropanecarboxaldehyde with molecular oxygen (air or oxygen-enriched air) under controlled temperature (10–200 °C, preferably 50–100 °C) and pressure (0.5–50 bar).

- This non-catalytic oxidation yields cyclopropanecarboxylic acid derivatives.

Note: This method is more general for cyclopropanecarboxylic acids and less specific for fluorinated derivatives but can be adapted.

Favorskii Rearrangement

- Chlorofluoroalkyl-substituted cyclopropanecarboxylic acids can be prepared via Favorskii rearrangement of α-halo ketones in the presence of aqueous bases (e.g., sodium hydroxide).

- The reaction is conducted at mild temperatures (-20 to +40 °C) in inert solvents like dioxane or tetrahydrofuran.

- Acidification with mineral acids liberates the carboxylic acid.

- Yields can be moderate (~25% reported in some cases).

- Reaction conditions can be optimized to favor cis isomers and reduce by-products.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield/Selectivity |

|---|---|---|---|---|

| Carbene Addition (Copper/Ru) | 1-fluoro-1-benzenesulfonylethylene + ethyl diazoacetate, Ru catalyst | High stereoselectivity, scalable | Requires handling of diazo compounds, safety concerns with gaseous reagents | Trans/cis up to 86/14 |

| Phenyl Sulfide Intermediate | 1,1-dichloro-1-fluoroethane + thiophenol, Oxone oxidation, Ru catalyst | Cost-effective, safer oxidant, bulk materials | Multi-step, requires careful control | Improved yield, safer scale-up |

| Oxidation of Cyclopropanecarboxaldehyde | Molecular oxygen, 50–100 °C, 1–10 bar pressure | Non-catalytic, simple reagents | Less specific for fluorinated acids | Moderate, depends on substrate |

| Favorskii Rearrangement | α-Halo ketones, aqueous base, inert solvent | Mild conditions, cis-selectivity possible | Moderate yield, by-products possible | ~25% yield reported |

Research Findings and Practical Considerations

- The phenyl sulfide intermediate method (patent WO2018032796A1) represents a significant advancement by replacing hazardous oxidants with Oxone, reducing costs and improving safety for industrial scale-up.

- Ruthenium-catalyzed cyclopropanation enhances stereoselectivity, which is critical for pharmaceutical applications where isomer purity affects efficacy.

- Traditional methods using gaseous fluorinated olefins pose safety and scalability challenges, limiting their industrial adoption.

- The Favorskii rearrangement, while classical, suffers from lower yields and requires optimization to minimize impurities.

- Oxidation methods using molecular oxygen are environmentally friendly but may require further adaptation for fluorinated substrates.

Análisis De Reacciones Químicas

2-(2-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Fluorophenyl)cyclopropanecarboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions, including:

- Cyclopropanation : This compound can be synthesized via cyclopropanation reactions, enabling the formation of cyclopropane derivatives that are crucial in pharmaceutical development.

- Functional Group Transformations : The presence of the carboxylic acid group allows for transformations such as esterification and amidation, facilitating the preparation of diverse derivatives for further applications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Some notable applications include:

- Inhibition of Enzymes : Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidases (MAO A and B), which are critical enzymes in neurotransmitter metabolism. For instance, trans-2-fluoro-1-phenylcyclopropylamine has shown selective inhibition of MAO A, suggesting potential applications in treating mood disorders .

- Drug Development : The compound's fluorination enhances lipophilicity and membrane permeability, characteristics beneficial for drug candidates. Studies have shown that incorporating fluorine can significantly improve the pharmacokinetic properties of drugs .

The biological activity of this compound and its derivatives has been explored in various contexts:

- Anticancer Activity : Certain derivatives have demonstrated efficacy against cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, with some studies indicating effectiveness against specific bacterial strains, thus contributing to the development of new antibiotics .

Case Study 1: Inhibition of Monoamine Oxidases

A study on a series of aryl cyclopropylamines revealed that modifications to the phenyl ring significantly influenced MAO inhibition. The trans isomers were found to be potent inhibitors, with selectivity indices indicating potential therapeutic benefits in neuropharmacology .

Case Study 2: Anticancer Screening

Research involving cyclopropane derivatives showed promising results against lung cancer cell lines. One derivative achieved an IC50 value of 12 μM, underscoring the importance of structural optimization in enhancing biological activity.

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value | Selectivity Index |

|---|---|---|---|

| trans-2-fluoro-1-phenylcyclopropylamine | MAO A Inhibition | Low µM range | 100 (MAO B/MAO A) |

| Cyclopropane derivative X | Anticancer | 12 µM (A549) | N/A |

| Derivative Y | Antimicrobial | N/A | N/A |

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Structural Analogues: Positional Isomers

The fluorophenyl group’s position on the cyclopropane ring significantly impacts properties:

Key Differences :

- Ortho vs.

- Meta Isomer : Exhibits intermediate properties, with balanced electronic effects due to the fluorine’s meta position .

Fluorination Pattern on the Cyclopropane Ring

Fluorine atoms on the cyclopropane ring alter electronic properties and metabolic pathways:

Key Differences :

- Ring Fluorination : Compounds like 2,2-difluorocyclopropanecarboxylic acid exhibit stronger electron-withdrawing effects, enhancing acidity and reactivity in nucleophilic substitutions .

- Aromatic Fluorination: Fluorine on the phenyl ring (as in 2-(2-fluorophenyl)) improves lipophilicity and bioavailability compared to non-fluorinated analogues .

Substituted Phenyl Derivatives

Additional substituents on the phenyl ring modulate biological and chemical behavior:

Key Differences :

- Trifluoromethyl Group : Introduces steric bulk and electron-withdrawing effects, improving binding affinity in enzyme inhibition .

- Chlorine vs. Fluorine : Chlorine increases hydrophobicity but reduces metabolic stability compared to fluorine .

Metabolic Pathways

Cyclopropane-containing compounds undergo unique metabolic transformations:

- This compound is metabolized via ring cleavage to γ-hydroxybutyric acid through a carnitine-conjugated intermediate (cyclopropanecarboxylate-X) .

- Non-fluorinated analogues (e.g., cyclopropanecarboxylic acid) are degraded faster due to less stable ring structures .

- 2,2-Difluorocyclopropanecarboxylic acid resists enzymatic degradation longer, prolonging its biological half-life .

Actividad Biológica

2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its unique structural features, including the cyclopropane ring and fluorinated phenyl group, suggest significant biological activity. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure:

The compound can be represented as follows:

Molecular Characteristics:

- Molecular Weight: 168.17 g/mol

- LogP: The lipophilicity of the compound can influence its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as inhibitors of key enzymes. For instance, studies on related fluorinated cyclopropylamines have shown significant inhibition of monoamine oxidases (MAO A and B), which are critical in neurotransmitter metabolism . The presence of fluorine in the structure enhances the potency and selectivity of these compounds.

In Vitro Studies

A series of in vitro assays have demonstrated that this compound exhibits notable anti-proliferative effects against cancer cell lines. In one study, compounds with similar structures were tested across a panel of 119 cancer cell lines, showing consistent anti-proliferative activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.1 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on MAO A and B. The results indicate that it acts as a selective inhibitor, which could have implications for treating mood disorders and neurodegenerative diseases.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| MAO A | 0.8 | High |

| MAO B | 6.0 | Moderate |

Case Study 1: Cancer Treatment

In a recent clinical trial involving patients with advanced pancreatic adenocarcinoma, derivatives of cyclopropanecarboxylic acids were administered to evaluate their efficacy in combination with standard chemotherapy. The results indicated a significant improvement in overall survival rates compared to controls .

Case Study 2: Neurological Disorders

Another study explored the effects of fluorinated cyclopropanes on models of depression and anxiety. The compounds demonstrated a reduction in depressive-like behaviors in rodent models, correlating with increased serotonin levels due to MAO inhibition .

Q & A

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.